4-Bromo-7-(methylsulfonyl)quinoline

Vue d'ensemble

Description

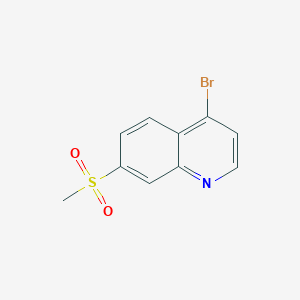

4-Bromo-7-(methylsulfonyl)quinoline: is an organic compound with the molecular formula C10H8BrNO2S . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 4-position and a methylsulfonyl group at the 7-position makes this compound unique and of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-(methylsulfonyl)quinoline typically involves the bromination of quinoline followed by the introduction of the methylsulfonyl group. One common method is:

Bromination: Quinoline is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Methylsulfonylation: The brominated quinoline is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine or pyridine to introduce the methylsulfonyl group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-7-(methylsulfonyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Substitution Products: Various substituted quinolines depending on the nucleophile used.

Oxidation Products: Sulfone derivatives.

Reduction Products: Sulfide derivatives.

Coupling Products: Biaryl derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

The quinoline scaffold is known for its diverse biological activities, and 4-Bromo-7-(methylsulfonyl)quinoline is no exception. The compound has been investigated for various pharmacological effects:

- Antimicrobial Activity : Quinoline derivatives are often explored for their antibacterial and antifungal properties. Studies suggest that compounds with a quinoline structure can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

- Anticancer Properties : Research indicates that quinoline-based compounds exhibit anticancer activity. For instance, derivatives containing the quinoline moiety have shown effectiveness against different cancer cell lines, including those resistant to conventional therapies . The presence of the methylsulfonyl group may enhance these effects by improving solubility and bioavailability.

- Anti-inflammatory Effects : Compounds like this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This is particularly relevant in the context of diseases such as rheumatoid arthritis and inflammatory bowel disease .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in various industrial sectors:

- Dyes and Pigments : Quinoline derivatives are often used in dye production due to their vibrant colors and stability. The compound's unique structure could be exploited to create new dyes with specific properties .

- Agricultural Chemicals : The compound may serve as a precursor for developing agrochemicals, including pesticides and herbicides. Its biological activity suggests potential use in crop protection products .

Case Studies

Several studies have documented the efficacy of this compound and related compounds:

- A study published in Pharmaceutical Research demonstrated that a series of quinoline derivatives exhibited significant antibacterial activity against multidrug-resistant strains of bacteria, highlighting the potential of these compounds in combating antibiotic resistance .

- Another research article focused on the anticancer properties of quinoline derivatives, reporting that modifications to the structure could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Mécanisme D'action

The mechanism of action of 4-Bromo-7-(methylsulfonyl)quinoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylsulfonyl groups can influence its binding affinity and selectivity towards these targets.

Comparaison Avec Des Composés Similaires

4-Bromoquinoline: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.

7-Methylsulfonylquinoline: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.

4-Chloro-7-(methylsulfonyl)quinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness: 4-Bromo-7-(methylsulfonyl)quinoline is unique due to the presence of both bromine and methylsulfonyl groups, which provide a combination of reactivity and functionalization options not available in similar compounds. This makes it a valuable compound for various synthetic and research applications.

Activité Biologique

4-Bromo-7-(methylsulfonyl)quinoline is a quinoline derivative with a unique structure that includes a bromine atom at the 4-position and a methylsulfonyl group at the 7-position. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C10H8BrNO2S

- Molecular Weight : 276.15 g/mol

Quinoline derivatives are known to interact with various biological targets, particularly enzymes and receptors. The specific mode of action for this compound is believed to involve:

- Inhibition of Receptor Tyrosine Kinases (RTKs) : This compound can bind to the ATP-binding site of RTKs, inhibiting their kinase activity, which is crucial for cell proliferation and survival.

- Induction of Apoptosis : It has been observed that quinoline derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for some quinoline derivatives range from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies demonstrate its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (liver cancer) | 10 - 20 |

| MCF-7 (breast cancer) | 5 - 15 |

These results suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle disruption .

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial effects of a series of quinoline derivatives, including this compound. The compound demonstrated significant bactericidal activity against MRSA strains, with an MBIC (minimum biofilm inhibitory concentration) ranging from 62.216 to 124.432 μg/mL .

Case Study 2: Anticancer Efficacy

In a comparative study of several quinoline derivatives, this compound was found to be among the most effective in inhibiting the growth of HepG2 cells, with an IC50 value significantly lower than many other tested compounds. This suggests a strong potential for development as an anticancer agent .

Propriétés

IUPAC Name |

4-bromo-7-methylsulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-15(13,14)7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDAUAQEXHXMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=NC=CC(=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.